4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid
Overview
Description
4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid is a chemical compound with the molecular formula C11H12N2O5 It is known for its unique structure, which includes a hydrazino group and a hydroxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid typically involves the reaction of 4-hydrazinobenzoic acid with other reagents. One common method includes the four-component reaction of 4-hydrazinobenzoic acid, β-keto esters, aromatic aldehydes, and malononitrile using a 10 mol% cerium ammonium nitrate (CAN) catalyst in water under ultrasound irradiation . This method produces the target compound in good-to-excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoyl group can be oxidized to form corresponding quinones.
Reduction: The hydrazino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted hydrazino derivatives.
Scientific Research Applications
4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of multi-substituted dihydropyrano[2,3-c]pyrazole derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid involves its interaction with molecular targets through its hydrazino and hydroxybenzoyl groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinobenzoic acid: Shares the hydrazino group but lacks the hydroxybenzoyl moiety.
4-Hydroxybenzoylhydrazine: Similar structure but differs in the position of the hydroxy group.
4-Oxobutanoic acid derivatives: Compounds with similar backbone structures but different substituents.
Uniqueness
4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid is unique due to its combination of hydrazino and hydroxybenzoyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[2-(4-hydroxybenzoyl)hydrazinyl]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-8-3-1-7(2-4-8)11(18)13-12-9(15)5-6-10(16)17/h1-4,14H,5-6H2,(H,12,15)(H,13,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBORCTNCGDPGQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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